molecular formula C22H16N4O4 B2568691 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 903312-01-6

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No.: B2568691
CAS No.: 903312-01-6
M. Wt: 400.394
InChI Key: WVUJUHDUFZCDKG-UHFFFAOYSA-N
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Description

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound that features a nitrobenzoyl group, an indolizine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under basic conditions. The nitrobenzoyl group can be introduced through nitration reactions, while the carboxamide group is typically formed via amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require further study to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is unique due to its specific combination of functional groups and the indolizine core. This combination can result in distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-6-2-1-3-7-15)17-8-4-5-13-25(17)20(19)21(27)14-9-11-16(12-10-14)26(29)30/h1-13H,23H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUJUHDUFZCDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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